

(S)-p-SCN-Bn-DOTA chemical structure and properties

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Compound of Interest

Compound Name: (S)-p-SCN-Bn-DOTA

Cat. No.: B12366777

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An In-depth Technical Guide on (S)-p-SCN-Bn-DOTA

Introduction

(S)-p-SCN-Bn-DOTA, with the IUPAC name (S)-2,2',2'',2'''-(2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid, is a bifunctional chelating agent (BFC) crucial in the development of radiopharmaceuticals.[1] It serves as a molecular bridge, covalently linking a targeting biomolecule, such as a monoclonal antibody or peptide, to a radionuclide. This conjugation is fundamental for applications in targeted radionuclide therapy and molecular imaging techniques like PET and SPECT.[2][3] The core structure features a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage, renowned for its ability to form highly stable complexes with a variety of trivalent metal ions.[3][4] The molecule is functionalized with a para-isothiocyanatobenzyl (p-SCN-Bn) group, which enables covalent attachment to primary amine groups on biomolecules.[4]

Chemical Structure and Properties

The structure of **(S)-p-SCN-Bn-DOTA** consists of a macrocyclic DOTA ring functionalized with four carboxyl groups and a benzyl isothiocyanate group at the stereogenic center. This specific configuration allows for both stable chelation of a radionuclide and covalent conjugation to a targeting vector.

Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	(S)-2,2',2'',2'''-(2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid	[1]
Synonyms	(S)-p-SCN-Bn DOTA, S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid	[1][4]
CAS Number	1020407-41-3	[5][6]
Molecular Formula	C ₂₄ H ₃₃ N ₅ O ₈ S	[1][5][7]
Molecular Weight	551.61 g/mol	[5][7][8]
Solubility	H ₂ O: 125 mg/mL (with ultrasonic assistance)	[5]
Storage	Short term (days to weeks): 0-4°C; Long term (months to years): -20°C. Stock solutions: -20°C for up to 1 month, -80°C for up to 6 months.	[1][2][9]
Purity	Typically >80% or >95% depending on the supplier.	[1][4]
Appearance	To be determined (often a solid).	[1]

Mechanism of Action and Applications

(S)-p-SCN-Bn-DOTA is a cornerstone in the field of theranostics, enabling both diagnosis and therapy with a single molecular construct. Its bifunctional nature is key to its utility.

- **Chelation:** The DOTA macrocycle forms a cage-like structure that can encapsulate a variety of radiometals with high thermodynamic stability and kinetic inertness, which is crucial to prevent the release of the radionuclide in vivo.[4] Metals commonly chelated include Gallium-

68 for PET imaging, Lutetium-177 and Yttrium-90 for radiotherapy, and Indium-111 for SPECT imaging.[2][3][10]

- Conjugation: The isothiocyanate (-NCS) group reacts with primary amines (-NH₂) found on the side chains of lysine residues in proteins and peptides.[3] This reaction occurs under mild conditions and forms a stable thiourea bond, covalently linking the chelator to the targeting biomolecule.[4][11]

This dual functionality allows for the creation of radioimmunoconjugates (RICs) for targeted delivery of radiation to tumor cells or other pathological sites.[2][9]

Applications:

- Targeted Radiotherapy: By chelating therapeutic radionuclides like ¹⁷⁷Lu, ⁹⁰Y, or ²²⁵Ac, the resulting conjugate can deliver cytotoxic radiation doses directly to cancer cells that express the target antigen of the conjugated antibody.[10][11]
- PET/SPECT Imaging: When chelated with diagnostic radionuclides such as ⁶⁸Ga, ⁶⁴Cu, or ¹¹¹In, it is used to visualize the location and extent of disease, assess treatment response, and select patients for targeted therapies.[2][4]
- Radioguided Surgery: It can be used as a tracer to help surgeons identify and resect tumor tissue.[7]

Experimental Protocols

The following are generalized protocols for the conjugation of **(S)-p-SCN-Bn-DOTA** to a monoclonal antibody and its subsequent radiolabeling. Optimization is typically required for each specific antibody and radionuclide.

Protocol 1: Conjugation of (S)-p-SCN-Bn-DOTA to an Antibody

This procedure describes the covalent attachment of the chelator to a monoclonal antibody (mAb).

Materials:

- Monoclonal antibody (e.g., Trastuzumab, Rituximab) in a suitable buffer (e.g., 0.1 M HEPES, pH 8.5-9.0).[\[12\]](#)[\[13\]](#)
- **(S)-p-SCN-Bn-DOTA**.
- Anhydrous DMSO.
- Purification system (e.g., SEC-HPLC or desalting columns like PD-10).[\[13\]](#)
- Buffer for purification (e.g., 0.1 M ammonium acetate, pH 5.5-6.0).[\[13\]](#)

Methodology:

- **Antibody Preparation:** The antibody buffer is exchanged to a conjugation buffer (e.g., 0.1 M HEPES, pH 8.5-9.0) and concentrated to a final concentration of 5-10 mg/mL using a centrifugal concentrator.[\[13\]](#)
- **Chelator Preparation:** A stock solution of **(S)-p-SCN-Bn-DOTA** is prepared in anhydrous DMSO.
- **Conjugation Reaction:** The DOTA solution is added to the antibody solution at a specific molar ratio (e.g., 1:20 to 1:50, antibody:chelator).[\[12\]](#)[\[14\]](#) The reaction mixture is incubated for 1-19 hours at room temperature or overnight at 4°C.[\[13\]](#)
- **Purification:** The resulting immunoconjugate (mAb-DOTA) is purified from excess, unconjugated chelator using size-exclusion chromatography (SEC) or a desalting column. The buffer is exchanged to a formulation suitable for radiolabeling and storage (e.g., 0.1 M ammonium acetate).[\[13\]](#)
- **Characterization:** The number of chelators per antibody molecule is determined using techniques like MALDI-TOF mass spectrometry.[\[12\]](#)[\[14\]](#) Protein integrity is confirmed by SDS-PAGE.[\[12\]](#)[\[14\]](#)

Protocol 2: Radiolabeling of the DOTA-Antibody Conjugate

This procedure describes the chelation of a radionuclide by the purified immunoconjugate.

Materials:

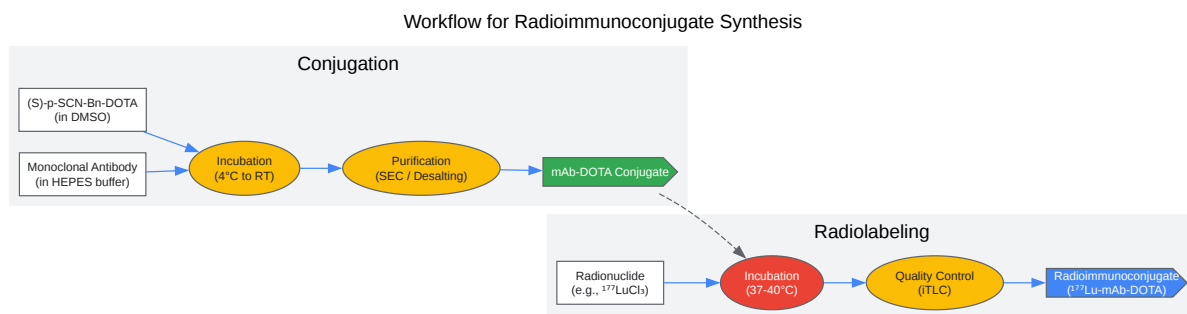
- Purified mAb-DOTA conjugate.
- Radionuclide solution (e.g., $^{177}\text{LuCl}_3$, $^{90}\text{YCl}_3$).
- Labeling buffer (e.g., 0.4 M sodium acetate, pH 5.0-5.5).[\[14\]](#)
- Quenching solution (e.g., 50 mM DTPA).
- System for radiochemical purity analysis (e.g., iTLC-SG).[\[14\]](#)

Methodology:

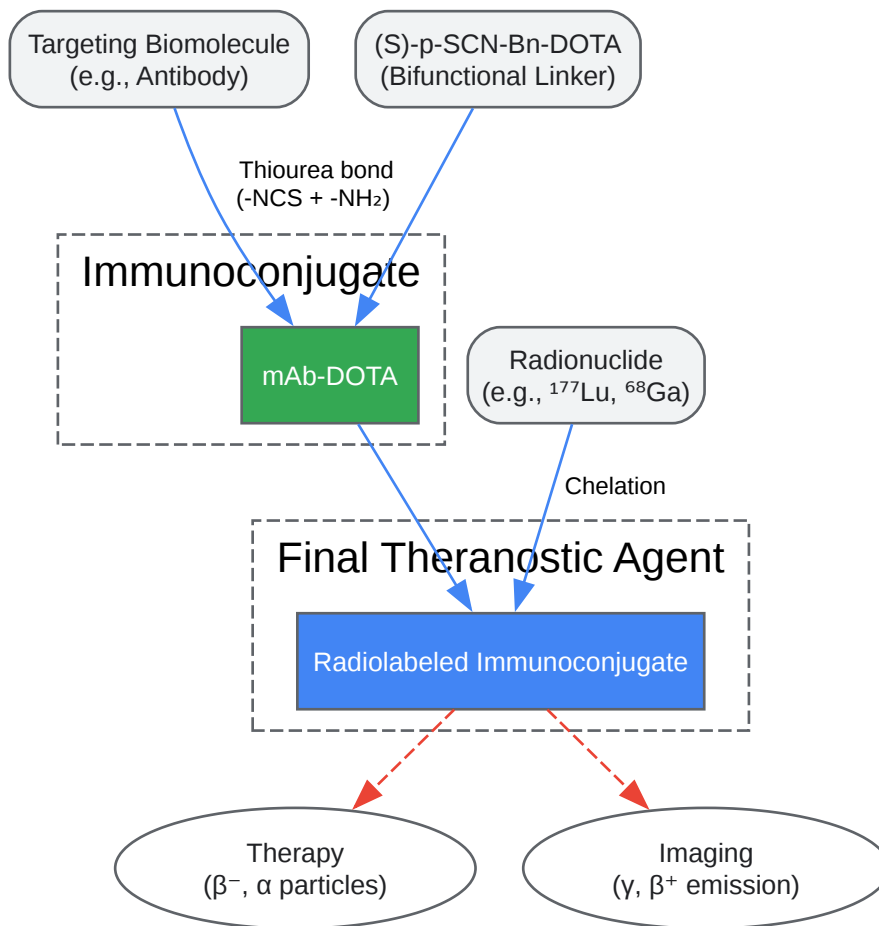
- Labeling Reaction: The mAb-DOTA conjugate is incubated with the radionuclide in the labeling buffer at an optimized temperature (e.g., 37-40°C) for a specific duration (e.g., 60 minutes).[\[13\]](#)[\[14\]](#)
- Quenching: The reaction is stopped by adding a quenching solution like DTPA, which chelates any unbound radionuclide.
- Radiochemical Purity (RCP) Analysis: The percentage of radionuclide successfully incorporated into the immunoconjugate is determined using instant thin-layer chromatography (iTLC).[\[14\]](#)
- Stability Assessment: The stability of the final radioimmunoconjugate is tested over time in human serum or a DTPA solution to measure the extent of radionuclide release.[\[10\]](#)[\[14\]](#)

Visualizations

The following diagrams illustrate the key processes and concepts related to **(S)-p-SCN-Bn-DOTA**.



Theranostic Agent Assembly



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